molecular formula C23H25NO3 B5296488 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline

8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline

Cat. No. B5296488
M. Wt: 363.4 g/mol
InChI Key: BPKDNOARALXMGM-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline, also known as MPBQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBQ is a quinoline derivative that has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline has also been found to have anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline has been shown to have anti-cancer properties, which may make it useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline in lab experiments is its ability to modulate various signaling pathways in the body. This makes it a useful tool for studying the effects of these pathways on various biological processes. However, one limitation of using 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline. One area of interest is the development of new synthetic methods for 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline that are more efficient and cost-effective. Another area of interest is the further exploration of the mechanism of action of 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline, which may help to identify new targets for drug development. Additionally, research on the potential use of 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline in the treatment of neurodegenerative diseases and cancer is ongoing and may lead to new therapeutic options in the future.
In conclusion, 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. While there are still many unanswered questions about the mechanism of action of 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline, its potential applications in the treatment of various diseases make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline involves the reaction of 8-hydroxyquinoline with 4-bromobutoxy-2-methoxy-1-propene in the presence of a palladium catalyst. This reaction leads to the formation of 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline, which can be purified through various methods, including column chromatography and recrystallization.

Scientific Research Applications

8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-3-8-18-12-13-20(22(17-18)25-2)26-15-4-5-16-27-21-11-6-9-19-10-7-14-24-23(19)21/h3,6-14,17H,4-5,15-16H2,1-2H3/b8-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKDNOARALXMGM-FPYGCLRLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.